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Compound of Interest

Compound Name: 5-Amino-2-methoxypyridine

Cat. No.: B105479 Get Quote

Introduction

5-Amino-2-methoxypyridine is a substituted pyridine derivative that has emerged as a crucial

building block in the landscape of organic synthesis. Its unique structural arrangement,

featuring a nucleophilic amino group and an electron-donating methoxy group on the pyridine

ring, makes it a versatile reagent for the construction of complex molecular architectures. This

compound serves as a key intermediate in the synthesis of a wide array of biologically active

molecules, finding significant applications in pharmaceutical and agrochemical research and

development.[1] Its utility extends to the synthesis of novel anti-cancer and anti-inflammatory

agents, as well as in the field of materials science.[1]

Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-2-methoxypyridine is

presented in the table below.
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Property Value Reference

CAS Number 6628-77-9 [2]

Molecular Formula C₆H₈N₂O [2]

Molecular Weight 124.14 g/mol [2]

Appearance Liquid [2]

Melting Point 29-31 °C [2]

Boiling Point 85-90 °C at 1 mmHg [2]

Refractive Index (n20/D) 1.575 [2]

Applications in the Synthesis of Bioactive
Molecules
The strategic placement of the amino and methoxy groups on the pyridine scaffold allows for

diverse chemical modifications, making 5-Amino-2-methoxypyridine a valuable precursor in

the synthesis of various therapeutic agents.

Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation,

and its dysregulation is frequently observed in cancer.[1][3] 5-Amino-2-methoxypyridine is a

key component in the synthesis of a novel series of thienopyrimidine derivatives that act as

potent and selective PI3K inhibitors.[1] For instance, a simple methoxypyridine derivative

incorporating this building block displayed micromolar inhibitory potency against PI3Kα.[1]

Further optimization of this scaffold has led to the development of compounds with nanomolar

potency.[1]

Orexin Receptor Antagonists
Orexin receptors are involved in the regulation of sleep and wakefulness, making them an

attractive target for the treatment of insomnia.[4] 5-Amino-2-methoxypyridine is utilized in the

synthesis of novel orexin receptor antagonists.[4] The structural motif provided by this building

block is crucial for the interaction with and modulation of the orexin receptors.
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Key Synthetic Transformations and Protocols
5-Amino-2-methoxypyridine readily participates in a variety of fundamental organic reactions,

including amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, enabling

the facile construction of diverse molecular libraries.

Amide Bond Formation
The amino group of 5-Amino-2-methoxypyridine can be readily acylated to form amide

bonds, a common linkage in many pharmaceutical compounds.

General Protocol for HATU-Mediated Amide Coupling:

This protocol is adapted from a general procedure for amide bond formation and can be

applied to the reaction of 5-Amino-2-methoxypyridine with a carboxylic acid.

Materials:

5-Amino-2-methoxypyridine

Carboxylic acid

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Anhydrous Dimethylformamide (DMF)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the

carboxylic acid (1.0 eq.) and 5-Amino-2-methoxypyridine (1.0-1.2 eq.) in anhydrous

DMF.

Add HATU (1.1-1.5 eq.) to the solution.

Slowly add DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture.
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Stir the reaction at room temperature for 4-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Coupling
Reagent

Base Solvent Typical Yield Reference

HATU DIPEA/TEA DMF
Good to

Excellent
[5]

EDC/HOBt DMAP Acetonitrile
Good to

Excellent
[6]

POCl₃ Pyridine THF
Moderate to

Good
[6]

Suzuki-Miyaura Coupling
While a specific protocol for the Suzuki-Miyaura coupling of a borylated 5-Amino-2-
methoxypyridine derivative was not found, the following general procedure for the coupling of

pyridyl boronate derivatives with aryl halides can be adapted. This reaction is instrumental in

forming C-C bonds to create biaryl structures.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

Aryl or heteroaryl halide

Appropriate boronic acid or boronate ester of 5-Amino-2-methoxypyridine
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

Ligand (if required, e.g., a phosphine ligand)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent (e.g., 1,4-Dioxane/Water, Toluene)

Procedure:

To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the

palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

Add the solvent system to the mixture.

Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24

hours.

Monitor the reaction by TLC or LC-MS.

After cooling to room temperature, dilute the mixture with water and extract with an

organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the product by column chromatography.

Catalyst Base Solvent Typical Yield Reference

Pd(PPh₃)₄ K₂CO₃
Toluene/Ethanol/

Water

Moderate to

Good
[7]

Pd₂(dba)₃/Ligand Cs₂CO₃ 1,4-Dioxane
Good to

Excellent
[8]
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. 5-
Amino-2-methoxypyridine can act as the amine coupling partner with various aryl halides.

General Protocol for Buchwald-Hartwig Amination:

Materials:

5-Amino-2-methoxypyridine

Aryl halide (e.g., aryl bromide, aryl chloride)

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

Phosphine ligand (e.g., Xantphos, RuPhos)

Base (e.g., NaOtBu, Cs₂CO₃)

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0

eq.), 5-Amino-2-methoxypyridine (1.0-1.2 eq.), the palladium catalyst (0.01-0.05 eq.),

the phosphine ligand (0.02-0.10 eq.), and the base (1.2-2.0 eq.).

Add the anhydrous solvent.

Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-

120 °C) for 12-24 hours.

Monitor the reaction by TLC or GC-MS.

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of

Celite.

Concentrate the filtrate and purify the crude product by column chromatography.[9][10]
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Catalyst Ligand Base Solvent
Typical
Yield

Reference

Pd(OAc)₂ RuPhos NaOtBu Toluene
Good to

Excellent
[9]

Pd₂(dba)₃ Xantphos DBU DMF/Toluene Good [10]

Cyclization and Cyclocondensation Reactions
The bifunctional nature of 5-Amino-2-methoxypyridine makes it an excellent substrate for

cyclization and cyclocondensation reactions to form various fused heterocyclic systems. For

example, it can be envisioned to participate in reactions like the Pictet-Spengler or Bischler-

Napieralski reactions after appropriate functionalization.

Conceptual Workflow for Pictet-Spengler Type Reaction:

5-Amino-2-methoxypyridine N-Alkylation to form
β-arylethylamine derivative

Condensation

Aldehyde or Ketone

Acid-catalyzed
Intramolecular Cyclization

Tetrahydro-β-carboline
analog

Click to download full resolution via product page

Caption: Conceptual workflow for a Pictet-Spengler type reaction involving a derivative of 5-
Amino-2-methoxypyridine.

Conceptual Workflow for Bischler-Napieralski Type Reaction:

N-Acylated
5-Amino-2-methoxypyridine

(β-arylethylamide) Intramolecular
Electrophilic Aromatic

SubstitutionDehydrating Agent
(e.g., POCl₃)

Dihydroisoquinoline
analog
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Click to download full resolution via product page

Caption: Conceptual workflow for a Bischler-Napieralski type cyclization of an N-acylated 5-
Amino-2-methoxypyridine derivative.

Conclusion
5-Amino-2-methoxypyridine is a highly valuable and versatile building block in organic

synthesis. Its utility in constructing key scaffolds for medicinally relevant molecules, such as

PI3K inhibitors and orexin receptor antagonists, underscores its importance in drug discovery.

The reactivity of its amino group in fundamental transformations like amide coupling and

Buchwald-Hartwig amination, combined with the potential for C-C bond formation via Suzuki-

Miyaura coupling and the propensity for cyclization reactions, provides chemists with a

powerful tool for the synthesis of diverse and complex molecular targets. The protocols and

data presented here serve as a guide for researchers and scientists to effectively utilize 5-
Amino-2-methoxypyridine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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